molecular formula C11H9Cl B051744 1-(Chloromethyl)naphthalene CAS No. 86-52-2

1-(Chloromethyl)naphthalene

Cat. No.: B051744
CAS No.: 86-52-2
M. Wt: 176.64 g/mol
InChI Key: XMWGTKZEDLCVIG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)naphthalene, also known as 1-Naphthylmethyl chloride, is an organic compound with the molecular formula C11H9Cl. It is a derivative of naphthalene, where a chloromethyl group is attached to the first carbon of the naphthalene ring. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Synthetic Routes and Reaction Conditions:

    Method 1: Dissolve 1-naphthylmethanol in dry chloroform and cool the mixture to 5°C. Add thionyl chloride slowly, ensuring the temperature does not exceed 10°C. Allow the mixture to reach room temperature and stir for 30 minutes.

    Method 2: In a nitrogen-filled glovebox, mix 1-naphthylacetyl chloride with a pre-mixed solution of palladium catalyst and BrettPhos in toluene.

    Method 3: Mix naphthalene with concentrated hydrochloric acid and paraformaldehyde. Stir at 80°C while bubbling anhydrous hydrogen chloride gas through the mixture.

Industrial Production Methods: Industrial production often involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst. The mixture is heated, and the product is purified through crystallization and distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

It is known to participate in palladium-catalyzed reactions with (hetero)arylacetonitriles, producing either para- or ortho-acylated naphthalenes . The exact enzymes, proteins, and other biomolecules that 1-(Chloromethyl)naphthalene interacts with are yet to be identified.

Molecular Mechanism

It is known to participate in palladium-catalyzed reactions , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are yet to be discovered.

Scientific Research Applications

1-(Chloromethyl)naphthalene is widely used in organic synthesis as an intermediate for the preparation of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In biological research, it serves as a precursor for the synthesis of biologically active molecules. In the industrial sector, it is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

  • 2-(Chloromethyl)naphthalene
  • 1-Bromomethyl naphthalene
  • 2-Bromomethyl naphthalene
  • 1-Naphthylmethylamine

Comparison: 1-(Chloromethyl)naphthalene is unique due to its specific reactivity and position of the chloromethyl group on the naphthalene ring. Compared to 2-(Chloromethyl)naphthalene, it has different reactivity and selectivity in substitution reactions. Bromomethyl derivatives are more reactive due to the better leaving group ability of bromine compared to chlorine .

Properties

IUPAC Name

1-(chloromethyl)naphthalene
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InChI

InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
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InChI Key

XMWGTKZEDLCVIG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCl
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Molecular Formula

C11H9Cl
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DSSTOX Substance ID

DTXSID5058939
Record name Naphthalene, 1-(chloromethyl)-
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Molecular Weight

176.64 g/mol
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Physical Description

Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS]
Record name Naphthalene, 1-(chloromethyl)-
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CAS No.

86-52-2, 35255-58-4
Record name 1-(Chloromethyl)naphthalene
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Record name 1-(Chloromethyl)naphthalene
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Record name 1-(CHLOROMETHYL)NAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: While not a pharmaceutical itself, research on 1-(chloromethyl)naphthalene often centers around its breakdown into the 1-naphthylmethyl radical. This radical is studied for its photochemical properties and reactions. [, ] For instance, this compound is metabolized by porcine kidney cortex membrane dipeptidase (MDP) after conjugation with glutathione. This process forms cysteinylglycine conjugates, which are further hydrolyzed by MDP. The rate of hydrolysis depends on the substituent on the cysteine sulfur atom. [] Additionally, occupational exposure to this compound has been linked to contact dermatitis and potential liver dysfunction. [, ]

      A: this compound has the molecular formula C11H9Cl and a molecular weight of 176.63 g/mol. While the provided abstracts don't detail specific spectroscopic data, its structure is confirmed through techniques like IR, 1H NMR, and 13C NMR. [, ]

        A: this compound is utilized to modify the photochemical properties of polyethylene (PE). When added to PE and exposed to UV irradiation, it enhances the material's photodegradation rate. []

          A: this compound itself is not typically used as a catalyst. Instead, it serves as a reagent in various palladium-catalyzed reactions. For example, it undergoes regioselective nucleophilic aromatic substitution with arylacetonitriles in the presence of palladium catalysts. The choice of ligand dictates the regioselectivity: bulky ligands like tBuPPh2 favor para-acylated products, while less bulky ligands like Me2PPh2 lead to ortho-acylated products. This reaction offers a route to synthesize diverse diaryl ketones. [] Additionally, this compound participates in palladium-catalyzed sp2-sp3 coupling reactions with allyltrimethoxysilane, producing allyl arenes. This reaction selectively occurs at the para-position, forming new C(sp2)-C(sp3) bonds. []

            A: Density Functional Theory (DFT) calculations have been employed to investigate the mechanism behind the ligand-controlled regioselectivity observed in the palladium-catalyzed dearomatic reaction of this compound with phenylacetonitrile. These calculations revealed that bulky ligands like tBuPPh2 result in para-substituted products, whereas smaller ligands like Me2PPh2 yield ortho-substituted products. []

              A: While this compound itself might not possess specific biological activity, modifications to its structure impact its reactivity and behavior in chemical reactions. For instance, in palladium-catalyzed reactions, the presence and nature of substituents on the naphthalene ring can significantly influence regioselectivity, leading to the preferential formation of either para- or ortho-substituted products. [] Additionally, when studying its photodissociation, replacing the chlorine atom with bromine in 1-(bromomethyl)-naphthalene affects the rate and mechanism of dissociation. []

                  A: Case reports highlight occupational contact dermatitis and potential liver dysfunction associated with this compound exposure, emphasizing the need for proper handling and safety measures in occupational settings. [, ]

                    A: Common techniques used to characterize this compound and its derivatives include IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis. [, ] In studies involving photochemical reactions, laser flash photolysis, optoacoustic calorimetry, and transient absorption spectroscopy are employed. [, , ] High-performance liquid chromatography (HPLC) is used to study the metabolism of this compound conjugates. []

                      A: While specific data on the environmental impact of this compound is limited in the provided abstracts, its use in enhancing the photodegradation of polyethylene suggests a potential avenue for managing plastic waste. []

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